Cas no 87376-25-8 (2-Amino-4-nitrobenzonitrile)
2-Amino-4-nitrobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-nitrobenzonitrile
- Benzonitrile, 2-amino-4-nitro-
- 2-Cyano-5-nitroaniline
- 2-amino-4-nitro-benzonitrile
- PubChem19825
- KSC447O6L
- WLKYODIBWNIWDK-UHFFFAOYSA-N
- 2-amino-4-nitrobenzenecarbonitrile
- SBB087675
- 2-azanyl-4-nitro-benzenecarbonitrile
- CL8143
- EN000335
- ST2409514
- AB0027161
- W8963
- A842115
- J
- 2-Amino-4-nitrobenzonitrile (ACI)
- CS-W019227
- SB75825
- 87376-25-8
- AKOS015854781
- SCHEMBL1706658
- PS-3775
- MFCD04117876
- DB-001792
- DTXSID30456854
- J-507878
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- MDL: MFCD04117876
- Inchi: 1S/C7H5N3O2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,9H2
- InChI Key: WLKYODIBWNIWDK-UHFFFAOYSA-N
- SMILES: N#CC1C(N)=CC([N+](=O)[O-])=CC=1
Computed Properties
- Exact Mass: 163.03800
- Monoisotopic Mass: 163.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 95.6
Experimental Properties
- Density: 1.411
- Boiling Point: 414.1℃ at 760 mmHg
- Flash Point: 204.254°C
- Refractive Index: 1.627
- PSA: 95.63000
- LogP: 2.15308
2-Amino-4-nitrobenzonitrile Security Information
- Hazard Statement: Toxic
- Hazardous Material transportation number:UN 3439
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
2-Amino-4-nitrobenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Amino-4-nitrobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A187422-1g |
2-Amino-4-nitrobenzonitrile |
87376-25-8 | 97% | 1g |
¥145.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A187422-250mg |
2-Amino-4-nitrobenzonitrile |
87376-25-8 | 97% | 250mg |
¥52.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A187422-25g |
2-Amino-4-nitrobenzonitrile |
87376-25-8 | 97% | 25g |
¥1920.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A187422-5g |
2-Amino-4-nitrobenzonitrile |
87376-25-8 | 97% | 5g |
¥527.90 | 2023-09-04 | |
| Fluorochem | 076645-1g |
2-Amino-4-nitrobenzonitrile |
87376-25-8 | 95% | 1g |
£24.00 | 2022-03-01 | |
| Fluorochem | 076645-5g |
2-Amino-4-nitrobenzonitrile |
87376-25-8 | 95% | 5g |
£67.00 | 2022-03-01 | |
| Fluorochem | 076645-10g |
2-Amino-4-nitrobenzonitrile |
87376-25-8 | 95% | 10g |
£117.00 | 2022-03-01 | |
| Fluorochem | 076645-25g |
2-Amino-4-nitrobenzonitrile |
87376-25-8 | 95% | 25g |
£233.00 | 2022-03-01 | |
| Chemenu | CM158345-10g |
2-Amino-4-nitrobenzonitrile |
87376-25-8 | 95+% | 10g |
$121 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AC013-200mg |
2-Amino-4-nitrobenzonitrile |
87376-25-8 | 97% | 200mg |
70.0CNY | 2021-08-04 |
2-Amino-4-nitrobenzonitrile Production Method
Production Method 1
Production Method 2
Production Method 3
2-Amino-4-nitrobenzonitrile Raw materials
2-Amino-4-nitrobenzonitrile Preparation Products
2-Amino-4-nitrobenzonitrile Suppliers
2-Amino-4-nitrobenzonitrile Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2-Amino-4-nitrobenzonitrile
Recent Advances in the Study of 2-Amino-4-nitrobenzonitrile (CAS: 87376-25-8): A Comprehensive Research Brief
2-Amino-4-nitrobenzonitrile (CAS: 87376-25-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro and amino functional groups attached to a benzonitrile core, has been the subject of numerous studies due to its potential applications in drug discovery, material science, and organic synthesis. Recent advancements have shed light on its unique properties, synthetic pathways, and biological activities, making it a focal point for researchers aiming to develop novel therapeutic agents and functional materials.
One of the key areas of research involving 2-Amino-4-nitrobenzonitrile is its role as a building block in the synthesis of heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the preparation of quinazoline derivatives, which exhibit potent inhibitory effects against various kinase targets. The researchers utilized a multi-step synthetic route, starting with 2-Amino-4-nitrobenzonitrile, to achieve high yields and purity of the desired products. This work highlights the compound's versatility and importance in medicinal chemistry.
In addition to its synthetic applications, 2-Amino-4-nitrobenzonitrile has been investigated for its biological activities. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored its antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. The results indicated moderate to strong activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for the development of new antibiotics. Further mechanistic studies revealed that the compound disrupts bacterial cell wall synthesis, providing a plausible explanation for its efficacy.
The pharmacokinetic and toxicological profiles of 2-Amino-4-nitrobenzonitrile have also been a subject of interest. A preclinical study conducted by a team at the University of Cambridge (2023) evaluated its absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The findings indicated favorable oral bioavailability and a relatively short half-life, which could be advantageous for certain therapeutic applications. However, the study also noted potential hepatotoxicity at higher doses, underscoring the need for further optimization and safety assessments.
From a materials science perspective, 2-Amino-4-nitrobenzonitrile has been employed in the development of organic semiconductors and fluorescent probes. A recent publication in Advanced Materials (2024) described its incorporation into a novel polymer matrix, resulting in a material with enhanced electron mobility and thermal stability. These properties make it a promising candidate for use in organic electronics, such as flexible displays and solar cells. Additionally, its fluorescence characteristics have been leveraged in the design of sensors for detecting heavy metal ions in environmental samples.
In conclusion, the ongoing research on 2-Amino-4-nitrobenzonitrile (CAS: 87376-25-8) underscores its multifaceted utility in chemical biology and pharmaceutical sciences. Its applications span from drug discovery to materials engineering, driven by its unique chemical structure and functional properties. Future studies are expected to further elucidate its mechanisms of action, optimize its synthetic routes, and explore new therapeutic and industrial applications. As the field advances, this compound is likely to remain a valuable tool for researchers seeking innovative solutions to complex challenges.
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